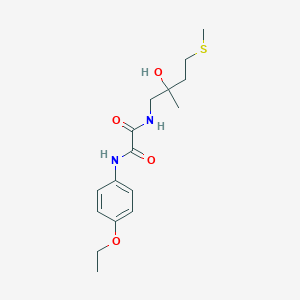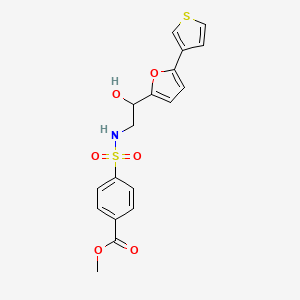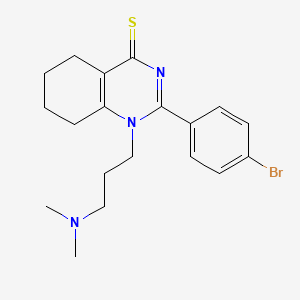
2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H24BrN3S and its molecular weight is 406.39. The purity is usually 95%.
BenchChem offers high-quality 2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity
- The compound has been a part of studies exploring the reactivity of different quinazoline derivatives, with a focus on generating diverse heterocyclic compounds. Tonkikh et al. (2003) investigated the reactivity of dimethylamino-quinazolines, which are structurally related to the compound , with different reagents, leading to the formation of novel dihydropyrazolo and pyrimido quinazolines (Tonkikh et al., 2003). Similarly, Roman (2013) utilized a ketonic Mannich base to generate a diverse library of compounds through alkylation and ring closure reactions, showcasing the versatility of these quinazoline derivatives in chemical synthesis (Roman, 2013).
Structural Analysis
- The structural properties of similar quinazoline derivatives have been extensively studied. For instance, the crystal structure of a related compound was determined by X-ray diffraction, providing insights into the molecular geometry and interactions (Malinovskii et al., 2000).
Biological and Pharmacological Potential
- Several quinazoline derivatives have been synthesized and evaluated for their biological activities. Kubicová et al. (2003) synthesized and tested various quinazoline-thiones for antimycobacterial, photosynthesis-inhibiting, and antialgal activities, indicating the potential of these compounds in biological applications (Kubicová et al., 2003). Additionally, Al-Abdullah et al. (2014) reported the synthesis of novel S-substituted and N-substituted triazole-thiols, including a dimethylamino-triazoline-thione, and tested them for antibacterial and anti-inflammatory activities (Al-Abdullah et al., 2014).
Molecular Interactions and Synthesis
- The compound has also been part of studies focusing on its interactions and synthesis with other molecules. For instance, research by Timokhina et al. (2001) discussed the synthesis of carbofunctional α,β-unsaturated sulfides, involving reactions with enaminothioketones, demonstrating the compound's role in complex molecular synthesis processes (Timokhina et al., 2001).
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-5,6,7,8-tetrahydroquinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24BrN3S/c1-22(2)12-5-13-23-17-7-4-3-6-16(17)19(24)21-18(23)14-8-10-15(20)11-9-14/h8-11H,3-7,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBLABQBSNRGZJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)N=C1C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24BrN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-1-(3-(dimethylamino)propyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-fluorophenyl)-5-(3-nitrobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2367669.png)
![(E)-N-[Cyclopropyl-(4-methyl-1,3-thiazol-2-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367671.png)

![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-methoxyphenyl)sulfanyl]acetamide](/img/structure/B2367674.png)
![3-(2-Chlorophenyl)-5-[1-(3,4,5-triethoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2367677.png)
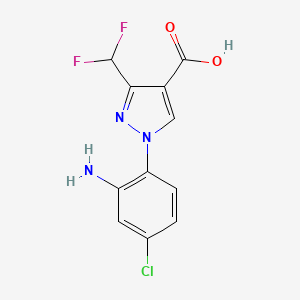

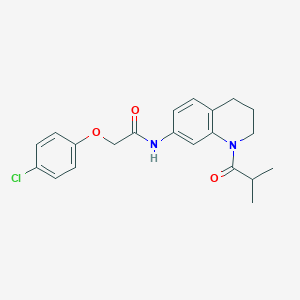
![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2367683.png)
![Methyl 2'-amino-1-ethyl-6'-(furan-2-ylmethyl)-7'-methyl-2,5'-dioxospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2367684.png)
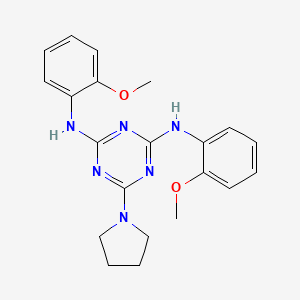
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)acrylamide](/img/structure/B2367687.png)
